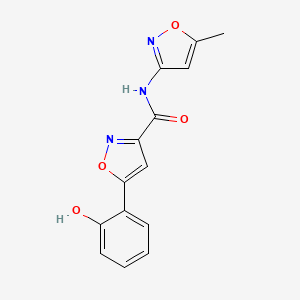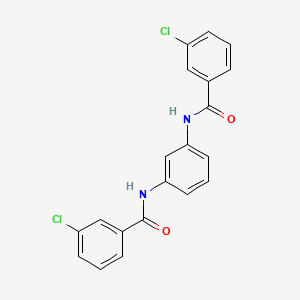![molecular formula C18H19ClN2O3S B6138233 1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6138233.png)
1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine” is a chemical compound with the linear formula C16H17ClN2O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
While specific chemical reactions involving “1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine” are not available, piperazine derivatives have been synthesized through various reactions, including cyclization of 1,2-diamine derivatives with sulfonium salts .Scientific Research Applications
- Application : Researchers investigate the effects of this compound on neurotransmitter systems, receptor binding, and neuronal function. It may serve as a potential lead compound for drug development targeting CNS disorders such as anxiety, depression, or schizophrenia .
- Application : Scientists explore the cytotoxic effects of 1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine against cancer cell lines. Mechanistic studies may reveal its impact on cell proliferation, apoptosis, and metastasis inhibition .
- Application : Researchers assess the compound’s efficacy against bacteria, fungi, and parasites. It could potentially serve as a novel antimicrobial agent or synergistic component in combination therapies .
- Application : Investigate the anti-inflammatory effects of 1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine. It might influence cytokine production, leukocyte migration, or immune cell activation .
- Application : Researchers study the compound’s effects on blood vessels, cardiac contractility, and hypertension. It could be relevant for cardiovascular drug development .
- Application : Investigate whether 1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine inhibits specific enzymes (e.g., proteases, kinases). Understanding its binding affinity and mechanism could guide drug design .
Neuropharmacology and CNS Disorders
Anticancer Research
Antimicrobial Agents
Inflammation and Immune Response
Cardiovascular Research
Chemical Biology and Enzyme Inhibition
Future Directions
Mechanism of Action
Result of Action
Similar compounds have been shown to exhibit significant effects on both allergic asthma and allergic itching .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-[(4-chlorophenyl)acetyl]-4-(phenylsulfonyl)piperazine. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-2-(4-chlorophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c19-16-8-6-15(7-9-16)14-18(22)20-10-12-21(13-11-20)25(23,24)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCAJUQBKPMJNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-[4-(phenylsulfonyl)piperazin-1-yl]ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-chloro-4-hydroxy-7-[(isopropylamino)methyl]-5-methoxy-2-methyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B6138154.png)
![N-benzyl-8-bromo-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6138160.png)
![4-(3-fluorophenyl)-3-methyl-1-phenyl-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6138161.png)

![4-fluoro-N-({1-[3-(methylthio)propyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6138178.png)
![methyl 3-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B6138184.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanamide](/img/structure/B6138194.png)
![1-cyclopentyl-4-(4-ethylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6138200.png)
![N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-1-pyrrolidinesulfonamide](/img/structure/B6138205.png)
![8-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6138210.png)
![N-(2-fluoro-5-methylphenyl)-1-{2-[(2-fluoro-5-methylphenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxamide](/img/structure/B6138213.png)

![1-[5-(4-fluorophenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]-4-piperidinecarboxamide](/img/structure/B6138230.png)
![(3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6138245.png)